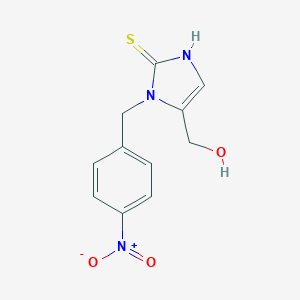

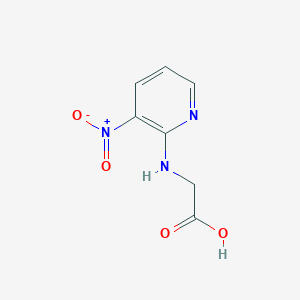

(3-Nitro-pyridin-2-ylamino)-acetic acid

Descripción general

Descripción

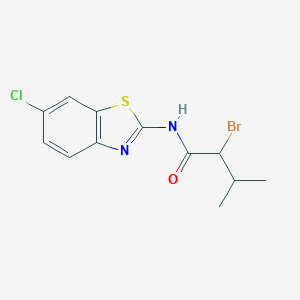

(3-Nitro-pyridin-2-ylamino)-acetic acid is a chemical compound related to the field of heterocyclic chemistry. This compound belongs to the larger family of nitropyridines, which are often used in various chemical syntheses and possess a range of biological activities. The compound's relevance stems from its structural elements, which include a nitro group and a pyridine ring, making it a candidate for various chemical transformations and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related nitro-pyridine compounds typically involves direct nitration reactions, where a pyridine derivative is treated with nitric-sulfuric acids. For example, thieno[2,3-b]pyridine derivatives have been nitrated at specific positions to yield nitro compounds, which are then further modified through reduction and other reactions to obtain desired products (Klemm et al., 1970). These methodologies could be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives, including this compound, can be characterized by various spectroscopic methods such as NMR, IR, and X-ray diffraction. These techniques provide information about the compound’s electronic structure, functional groups, and molecular geometry. While specific data for this compound might not be available, studies on similar compounds offer insights into the typical structural features and behaviors of nitropyridines (Chui et al., 2004).

Chemical Reactions and Properties

Nitropyridines participate in a variety of chemical reactions, such as reduction, alkylation, and condensation. These reactions can alter the nitro group to amino derivatives or introduce new functional groups, significantly changing the compound's properties and reactivity. For example, the reduction of nitro groups in thienopyridine derivatives has been explored, leading to amino derivatives with different chemical behaviors (Liu et al., 1996).

Aplicaciones Científicas De Investigación

Synthesis of Nilotinib : Nilotinib, a selective inhibitor of tyrosine kinase, is synthesized using 3-acetylpyridine, with 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid as a key intermediate (Yu Yankun et al., 2011).

Nitration of Thienopyridines : Thieno[2,3-b]pyridine and thieno[3,2-b]pyridine can be nitrated using nitric-sulfuric acids, allowing their conversion into various products (L. Klemm et al., 1970).

Synthesis of 4-Bromo-6-Azaindole : The reduction of 3-bromo-5-nitro-4-(α-dimethylaminovinyl) pyridine in acetic acid results in 4-bromo-6-azaindole (A. Prokopov & L. Yakhontov, 1979).

Formation of Various Derivatives : Acetylation of methyl 4,6-O-benzylidene-2-deoxy-2-nitro-α-D-glucopyranoside with acetic anhydride–pyridine leads to the formation of a mixture of derivatives (Tohru Sakakibara & Rokuro Sudoh, 1978).

Reduction to 4-Aminothieno[2,3-b]pyridine : Nitration of thieno[2,3-b]pyridine 7-oxide gives 4-nitrothieno[2,3-b]pyridine 7-oxide, which can be reduced to 4-aminothieno[2,3-b]pyridine (L. Klemm et al., 1970).

Synthesis of Ethyl 2-(3-Aryl Imidazo[1,2-a]pyridin-2-yl)acetates : The reaction of 2-aminopyridine with Meldrum's acid in the presence of aryl glyoxals or aryl aldehydes synthesizes ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates (Sara Asadi et al., 2021).

Synthesis of Dabigatran Etexilate : This compound is synthesized from 3-(Pyridin-2-ylamino)propinoic acid ethyl ester and 4-methylamino-3-nitrobenzoyl chloride (Duan Yumin, 2010).

Anticancer Applications : Pyridooxazines and pyridothiazines have shown potential as anticancer agents by inhibiting cell proliferation (C. Temple et al., 1983).

Antimicrobial Activity : The compound 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activity (J. Salimon et al., 2011).

Synthesis of Omidenepag for Glaucoma Treatment : Omidenepag, a prodrug for treating glaucoma, involves the use of related compounds in its synthesis (Ryo Iwamura et al., 2018).

Propiedades

IUPAC Name |

2-[(3-nitropyridin-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c11-6(12)4-9-7-5(10(13)14)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQYCYIBTQRMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395536 | |

| Record name | (3-Nitro-pyridin-2-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118807-77-5 | |

| Record name | (3-Nitro-pyridin-2-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

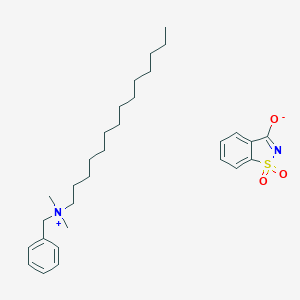

![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)